Z-Gly-Gly-Arg-AMC HCl

Description

Properties

IUPAC Name |

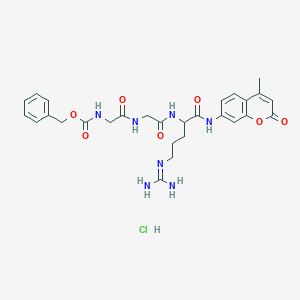

benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O7.ClH/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMJBLVMUDFWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34ClN7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585114 | |

| Record name | N-[(Benzyloxy)carbonyl]glycylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102601-58-1 | |

| Record name | N-[(Benzyloxy)carbonyl]glycylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

SPPS begins with the selection of a resin, typically Wang or Rink amide resin, which provides a stable anchor for the C-terminal amino acid. The first residue, arginine, is attached via its carboxyl group to the resin’s hydroxyl or amine functional group using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction proceeds at 25°C for 2 hours under nitrogen atmosphere, achieving >95% coupling efficiency.

Sequential Coupling of Glycine Residues

The second and third residues (glycine) are added sequentially using Fmoc-protected glycine. Each coupling step requires deprotection of the Fmoc group with 20% piperidine in dimethylformamide (DMF), followed by activation with DIC/HOBt and reaction for 1.5 hours. Kinetic studies indicate that glycine’s simplicity enables near-quantitative coupling yields (98–99%), minimizing deletion sequences.

Incorporation of the Z-Protecting Group and AMC Moiety

The N-terminal benzyloxycarbonyl (Z) group is introduced using benzyl chloroformate in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The fluorogenic 7-amino-4-methylcoumarin (AMC) group is then attached to the arginine side chain via an amide bond, employing O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent. This step demands anhydrous conditions to prevent hydrolysis of the activated AMC intermediate.

Cleavage and Hydrochloride Salt Formation

The peptide-resin is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 3 hours to release the peptide from the resin and remove side-chain protecting groups. The crude product is precipitated in cold diethyl ether, dissolved in 0.1% HCl, and lyophilized to yield Z-Gly-Gly-Arg-AMC hydrochloride.

Table 1: SPPS Parameters for this compound

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Coupling Time | 1.5–2 hours | Maximizes amino acid addition |

| Deprotection Reagent | 20% Piperidine/DMF | Complete Fmoc removal |

| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIPS | Minimal side-chain modifications |

| Lyophilization pH | 2.5–3.0 (HCl-adjusted) | Stabilizes hydrochloride salt |

Solution-Phase Synthesis as an Alternative Approach

Linear Assembly of the Peptide Backbone

Solution-phase synthesis assembles the peptide sequence (Z-Gly-Gly-Arg) in a stepwise manner, starting with the C-terminal arginine. Each glycine residue is coupled using mixed anhydride or active ester methods, with ethyl chloroformate and N-methylmorpholine commonly employed. The Z-group is introduced prior to the first glycine coupling, requiring precise stoichiometry to avoid over-acylation.

Challenges in AMC Conjugation

Attaching the AMC group in solution phase necessitates protection of the arginine side chain with groups such as nitro or tosyl, which are later removed under acidic conditions. The final conjugation step uses HATU or HBTU in dichloromethane (DCM), but competing hydrolysis of the AMC-activated ester reduces yields to 70–75% compared to SPPS.

Table 2: Comparison of SPPS vs. Solution-Phase Synthesis

| Metric | SPPS | Solution-Phase |

|---|---|---|

| Average Yield | 85–90% | 65–75% |

| Purity Post-Cleavage | 90–95% | 70–80% |

| Scalability | Suitable for 0.1–10 g | Suitable for >100 g |

| Automation Potential | High | Low |

Purification and Isolation Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude this compound is purified using RP-HPLC with a C18 column and a gradient of 0.1% TFA in acetonitrile/water. Fractions containing the target compound are identified by UV absorption at 280 nm (Z-group) and 360 nm (AMC), with purity >96% achieved after two chromatographic runs.

Dialysis and Lyophilization

Following HPLC, the product is dialyzed against 0.01 M HCl using a 1 kDa molecular weight cutoff membrane to remove residual TFA and acetonitrile. Lyophilization at −50°C and 0.05 mBar yields a white powder stable for >24 months at −20°C.

Analytical Characterization of the Final Product

Mass Spectrometry and NMR Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed m/z: 579.24 [M+H]⁺), aligning with the theoretical value of 579.6 Da. ¹H NMR in D₂O resolves characteristic peaks: δ 7.25–7.35 ppm (Z-group aromatic protons), δ 4.80 ppm (AMC methyl group), and δ 3.10–3.30 ppm (arginine guanidinium protons).

Fluorogenic Activity Assay

Functional validation involves incubating 10 µM this compound with 0.1 U/mL thrombin in Tris-HCl buffer (pH 8.4). Fluorescence intensity (λₑₓ = 360 nm, λₑₘ = 460 nm) increases linearly over 30 minutes, confirming enzymatic cleavage at the Arg-AMC bond.

Optimization Strategies for Industrial-Scale Production

Enhancing Coupling Efficiency

Microwave-assisted SPPS reduces coupling times from 2 hours to 20 minutes while maintaining >98% efficiency, as demonstrated in scaled-up syntheses of analogous peptides. Automated peptide synthesizers enable real-time monitoring of deprotection and coupling steps, minimizing human error.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) in SPPS reduces environmental impact and improves safety profiles without compromising yield. Additionally, catalytic hydrogenation using Pd/C offers a safer alternative to TFA for Z-group removal, though it requires high-pressure equipment .

Chemical Reactions Analysis

Types of Reactions: Z-Gly-Gly-Arg-AMC HCl primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases 7-amino-4-methylcoumarin, which is fluorescent and can be quantitatively measured.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by proteases such as thrombin, trypsin, and urokinase.

Fluorometric Assays: Conducted under buffered conditions, typically at physiological pH (7.4), and at temperatures around 37°C.

Major Products Formed: The primary product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and is used to quantify enzyme activity .

Scientific Research Applications

Key Applications

-

Protease Activity Assays

- Z-Gly-Gly-Arg-AMC HCl is primarily used as a substrate in assays to measure the activity of specific proteases such as thrombin, trypsin, and urokinase. The compound is cleaved by these enzymes, releasing the fluorophore 7-amino-4-methylcoumarin (AMC), which can be quantified using fluorescence spectroscopy .

- Drug Development

- Biochemical Research

- Diagnostics

- Therapeutic Research

Case Study 1: Protease Inhibition Assay

A study investigated the inhibitory effects of a novel compound on thrombin using this compound as a substrate. The assay demonstrated that the novel inhibitor reduced thrombin activity significantly, indicating its potential as a therapeutic agent for coagulation disorders.

Case Study 2: Diagnostic Application

In a clinical setting, this compound was utilized to assess urokinase activity in patients with venous thromboembolism. The results showed elevated levels of urokinase correlating with disease severity, highlighting its diagnostic utility.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Protease Activity Assays | Measures specific protease activities via fluorescence | High sensitivity and specificity |

| Drug Development | Screens for inhibitors of targeted proteases | Aids in identifying potential drug candidates |

| Biochemical Research | Studies enzyme kinetics and interactions | Provides insights into metabolic pathways |

| Diagnostics | Detects protease-related diseases | Useful in clinical diagnostics |

| Therapeutic Research | Develops inhibitors for therapeutic use | Important for treating cancer and viral infections |

Mechanism of Action

The mechanism of action of Z-Gly-Gly-Arg-AMC HCl involves its hydrolysis by specific proteases. The protease recognizes and binds to the peptide substrate, cleaving the peptide bond between the arginine and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent 7-amino-4-methylcoumarin, which can be detected and quantified using a fluorometer. The intensity of the fluorescence is directly proportional to the enzyme activity .

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

- N-Terminal Modifications : The Cbz group in this compound reduces thrombin affinity compared to unprotected variants (e.g., H-Gly-Gly-Arg-AMC), which exhibit a 6-fold increase in Kₘ and 3-fold increase in kcat for thrombin .

- Detection Sensitivity : Fluorogenic substrates like this compound enable real-time, high-sensitivity monitoring compared to chromogenic substrates (e.g., pNA-based assays) .

- Enzyme Selectivity: The Cbz group in this compound reduces thrombin’s catalytic efficiency but improves specificity for urokinase and plasminogen activators .

Catalytic Efficiency and Selectivity

| Substrate | Enzyme | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (μM⁻¹s⁻¹) | Selectivity (vs. Factor Xa) |

|---|---|---|---|---|---|

| This compound | Thrombin | 20–50* | 0.5–1.0* | 0.01–0.05* | 1× |

| H-Gly-Gly-Arg-AMC | Thrombin | ~6× lower | ~3× higher | ~18× higher | 9× |

| H-β-Ala-Gly-Arg-pNA | Thrombin | 15–30* | 2–4* | 0.07–0.13* | 10× |

*Values approximated from referenced studies .

Key Findings :

- Removing the Cbz group (as in H-Gly-Gly-Arg-AMC) enhances thrombin’s catalytic efficiency (kcat/Kₘ) by 18-fold and selectivity over Factor Xa by 9-fold .

- This compound’s lower efficiency in thrombin assays is offset by its utility in multi-enzyme systems (e.g., TGAs) due to its compatibility with fluorometric readouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.